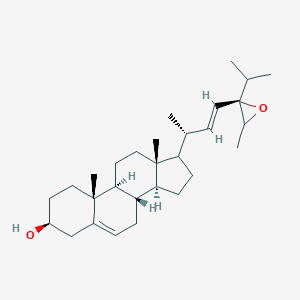

Stigmasterol-24,28-epoxide

Description

Structure

3D Structure

Properties

CAS No. |

123064-40-4 |

|---|---|

Molecular Formula |

C29H46O2 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(E,2R)-4-[(2R)-3-methyl-2-propan-2-yloxiran-2-yl]but-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H46O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,11,16,18-20,22-26,30H,8-10,12-15,17H2,1-6H3/b16-11+/t19-,20?,22+,23+,24?,25+,26+,27+,28-,29+/m1/s1 |

InChI Key |

DHXBXKKOYIJADZ-XDVZEHQTSA-N |

SMILES |

CC1C(O1)(C=CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |

Isomeric SMILES |

CC1[C@](O1)(/C=C/[C@@H](C)C2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |

Canonical SMILES |

CC1C(O1)(C=CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |

Synonyms |

stigmasterol-24,28-epoxide |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Stigmasterol 24,28 Epoxide

Stigmasterol-24,28-epoxide is a phytosterol epoxide, a derivative of the common plant sterol, stigmasterol (B192456). ontosight.ai While its parent compound, stigmasterol, is widespread in the plant kingdom, the natural occurrence of Stigmasterol-24,28-epoxide is more specialized, having been identified primarily as a metabolic intermediate in insects. avocadosource.comresearchgate.net

Research has identified Stigmasterol-24,28-epoxide as a normal metabolite of stigmasterol in the larvae of the Egyptian cotton leafworm (Spodoptera littoralis) and the two-spotted cricket (Gryllus bimaculatus). researchgate.netu-tokyo.ac.jp Phytophagous (plant-eating) insects ingest phytosterols (B1254722) like stigmasterol from their diet. avocadosource.com As insects are incapable of synthesizing sterols from scratch, they must metabolize these plant-derived sterols to produce essential C27 sterols, such as cholesterol, which are vital for processes like cell membrane structure and hormone synthesis. avocadosource.comresearchgate.net

The biosynthetic pathway leading to Stigmasterol-24,28-epoxide in these organisms is a key step in the dealkylation of C29 phytosterols. The process begins with the epoxidation of stigmasterol at the C-24 and C-28 positions of its side chain, forming Stigmasterol-24,28-epoxide. u-tokyo.ac.jp This epoxide is an intermediate analogous to fucosterol-24,28-epoxide, which is formed from sitosterol (B1666911) in a similar dealkylation pathway. researchgate.net Following its formation, the epoxide is further metabolized to eventually yield cholesterol. u-tokyo.ac.jp

In the context of plants, while the direct precursor stigmasterol is abundant, the role and widespread occurrence of Stigmasterol-24,28-epoxide are less defined. However, phytosterol epoxides are thought to be involved in plant defense mechanisms against various pathogens and pests. ontosight.aiontosight.ai

Potential Role in Unconventional Brassicasterol Biosynthesis

The potential involvement of Stigmasterol-24,28-epoxide in an unconventional biosynthetic pathway for brassicasterol (B190698) has been considered. To evaluate this, it is first necessary to understand the conventional and established pathway for brassicasterol synthesis.

Scientific research, particularly in the model plant Arabidopsis thaliana, has elucidated that brassicasterol is synthesized from the C28 sterol, campesterol (B1663852) (specifically, 24-epi-campesterol). nih.govbiorxiv.org The key enzymatic step is the introduction of a double bond at the C-22 position of the sterol side chain. This desaturation reaction is catalyzed by a specific cytochrome P450 enzyme, CYP710A2. nih.gov This enzyme is part of a larger phytosterol biosynthesis pathway where parallel branches lead to the formation of C28 sterols (like campesterol and brassicasterol) and C29 sterols (like β-sitosterol and stigmasterol). biorxiv.orgmdpi.com

A thorough review of available scientific literature does not currently provide evidence for an alternative or "unconventional" pathway for brassicasterol synthesis that proceeds via Stigmasterol-24,28-epoxide. The established pathways show that brassicasterol and stigmasterol (B192456) are products of separate metabolic branches originating from a common precursor, 24-methylenelophenol. biorxiv.orgmdpi.com The conversion of stigmasterol or its epoxide derivative to brassicasterol would require a complex series of currently undocumented enzymatic reactions, including the removal of an ethyl group at C-24 and replacement with a methyl group. Therefore, a role for Stigmasterol-24,28-epoxide as an intermediate in brassicasterol biosynthesis is not supported by current findings.

Compound Data

The following tables provide key information for the compounds discussed in this article.

Table 1: Stigmasterol-24,28-epoxide

| Identifier | Value |

|---|---|

| Name | Stigmasterol-24,28-epoxide |

| Synonym | Stigmasta-5,22-dien-3-ol, 24,28-epoxy-, (3β,22E)- |

| Molecular Formula | C₂₉H₄₆O₂ |

| Class | Phytosterol Epoxide |

| Precursor | Stigmasterol |

Table 2: Stigmasterol

| Identifier | Value |

|---|---|

| Name | Stigmasterol |

| Molecular Formula | C₂₉H₄₈O |

| Class | Phytosterol |

| Key Feature | Unsaturated plant sterol |

| Common Sources | Soybean oil, rape seed, various vegetables and nuts avocadosource.com |

Table 3: Brassicasterol

| Identifier | Value |

|---|---|

| Name | Brassicasterol |

| Synonym | (3β,22E)-Ergosta-5,22-dien-3-ol |

| Molecular Formula | C₂₈H₄₆O |

| Class | Phytosterol |

| Biosynthetic Precursor | Campesterol nih.gov |

| Common Sources | Unicellular algae, rape (canola) researchgate.net |

Synthetic Methodologies and Chemical Transformations of Stigmasterol 24,28 Epoxide

Chemical Synthesis from Stigmasterol (B192456) Precursors

The generation of Stigmasterol-24,28-epoxide relies on the chemical modification of fucosterol (B1670223) (stigmasta-5,24(28)-dien-3β-ol), which possesses the necessary double bond in the side chain for epoxidation.

The primary and most direct strategy for synthesizing the 24,28-epoxide is the electrophilic addition of an oxygen atom across the C-24,28 double bond of a fucosterol precursor. Peroxyacids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are the reagents of choice for this transformation. rsc.orgrsc.orgmasterorganicchemistry.com The reaction is typically performed by treating fucosterol, or its 3β-hydroxyl protected form like fucosteryl acetate (B1210297) or benzoate (B1203000), with m-CPBA in an inert solvent such as chloroform (B151607) or dichloromethane. rsc.orgresearchgate.netpsu.edu This method selectively targets the electron-rich double bond in the side chain to yield the desired epoxide. masterorganicchemistry.com Controlled epoxidation using 1.2 molar equivalents of m-CPBA has been shown to effectively convert the precursor olefin into a mixture of epoxide diastereomers with a yield of 74%. psu.edu

Table 1: Representative Conditions for Epoxidation of the Fucosterol Side Chain

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| [29-3H]Fucosteryl acetate | m-CPBA | Chloroform | Stirred for 3 hours | [3H]Fucosterol epoxide acetate (diastereomeric mixture) | 65% | researchgate.net |

| Fucosteryl benzoate | m-CPBA (1.2 eq.) | Not specified | Not specified | Diastereoisomeric mixture of four 24,28-epoxides | 74% | rsc.orgpsu.edu |

| [7-3H2]Isofucosteryl acetate | m-CPBA | Not specified | Not specified | Mixture of (24R,28S)- and (24S,28R)-epoxide acetates | Not specified | rsc.org |

The epoxidation of the planar C-24,28 double bond can occur from either face, leading to the formation of stereoisomers. The geometry of the starting olefin dictates which diastereomers are formed.

From Fucosterol (E-isomer): Epoxidation of fucosterol, which has an (E)-configuration at the C-24,28 double bond, yields a mixture of the (24R,28R)- and (24S,28S)-epoxides. researchgate.netnih.govacs.org

From Isofucosterol (Z-isomer): Epoxidation of isofucosterol, the corresponding (Z)-isomer, produces the (24R,28S)- and (24S,28R)-epoxides. rsc.orgnih.gov

These diastereomers are separable, although it often requires derivatization followed by chromatography. A common technique involves converting the mixed epoxides to their benzoate esters, which can then be separated by High-Performance Liquid Chromatography (HPLC) on a normal-phase silica (B1680970) column or by preparative thin-layer chromatography (TLC). rsc.orgresearchgate.netpsu.edunih.gov For example, the (24R,28R)- and (24S,28S)-[29-³H]fucosterol epoxide benzoates were successfully separated using HPLC. researchgate.netnih.gov In another synthesis, the (24R,28R)-epoxide benzoate was isolated from a mixture of four isomers by HPLC followed by recrystallization, affording the pure compound. rsc.org

Table 2: Diastereomers of Stigmasterol-24,28-epoxide (Fucosterol Epoxide)

| Precursor Olefin (Isomer) | Epoxide Diastereomers Formed | Separation Method Example | Reference |

|---|---|---|---|

| Fucosterol (E) | (24R,28R) and (24S,28S) | HPLC separation of benzoate esters | researchgate.netacs.orgnih.gov |

| Isofucosterol (Z) | (24R,28S) and (24S,28R) | Preparative TLC of acetate esters | rsc.orgnih.gov |

The 24,28-epoxide ring is a versatile functional handle for creating a variety of steroidal analogs. A key transformation is the cleavage and rearrangement of the epoxide, which mimics its metabolic fate in insects. Treatment of fucosterol epoxide with the Lewis acid boron trifluoride-etherate induces a rearrangement, cleaving the C-24,28 bond to yield desmosterol (B1670304). rsc.orgnih.gov This transformation is pivotal in the context of its role in biological pathways.

Furthermore, the epoxide can undergo ring-opening reactions. For instance, acid-catalyzed methanolysis opens the ring to produce 24-methoxy-28-alcohol derivatives. rsc.org The epoxide is also considered a likely intermediate in the natural oxidative degradation of fucosterol to saringosterol (B1681470) ((24R)- and (24S)-stigmasta-5,28-diene-3β,24-ols). researchgate.netmdpi.com Additionally, synthetic analogues have been created for mechanistic studies; the corresponding 24,28-epiimino (aziridine) analogue of fucosterol epoxide was synthesized and shown to be a potent inhibitor of the enzyme that metabolizes it, fucosterol epoxide lyase. nih.gov

Chemo-Enzymatic Approaches to Epoxide Synthesis

While chemical synthesis using peroxyacids is well-established, nature utilizes enzymes for the epoxidation of fucosterol. In phytophagous insects, the conversion of fucosterol to fucosterol-24,28-epoxide is an enzymatic process. researchgate.net This epoxidation is believed to be catalyzed by a cytochrome P-450 monooxygenase. researchgate.net Experiments using cell-free preparations from silkworm guts demonstrated that incubating fucosterol with the enzyme system produced a nearly equal mixture of the (24R,28R)- and (24S,28S)-epoxide diastereomers. nih.gov

The broader field of chemo-enzymatic epoxidation often employs lipases to generate a peroxy acid in situ from a carboxylic acid and hydrogen peroxide, which then performs the epoxidation. doria.fi This is sometimes referred to as a "self-epoxidation" process where the fatty acid substrate itself is converted to the peroxy acid. While this lipase-based method is a known green chemistry approach, the documented enzymatic synthesis of fucosterol-24,28-epoxide specifically points towards the direct enzymatic epoxidation by monooxygenases as observed in insect metabolic pathways. nih.govacs.org

Stereocontrolled Synthesis of Epoxide Intermediates in Complex Steroid Pathways

Stigmasterol-24,28-epoxide is a quintessential example of a stereocontrolled intermediate in a complex biological pathway. It is a crucial, short-lived molecule in the dealkylation of C29 phytosterols (B1254722), like β-sitosterol, to C27 cholesterol in insects. nih.govnih.govontosight.ai The established metabolic sequence proceeds from fucosterol to fucosterol-24,28-epoxide, which is then cleaved by the enzyme fucosterol epoxide lyase to form desmosterol, a direct precursor to cholesterol. nih.govresearchgate.net

The stereochemistry of the epoxide is of paramount importance for its subsequent enzymatic conversion. The fucosterol epoxide lyase enzyme exhibits significant substrate stereospecificity.

In the tobacco hornworm (Manduca sexta), the enzyme metabolizes the (24R,28R)-epoxide at a rate at least 100 times greater than that of the (24S,28S)-isomer. researchgate.netnih.gov

In the mealworm beetle (Tenebrio molitor), the enzyme specifically converts the (24R,28S)-isofucosterol epoxide, but not its (24S,28R) diastereomer, into cholesterol. rsc.org

This high degree of stereocontrol has been exploited in the laboratory. To elucidate the precise mechanism of the lyase enzyme, stereospecifically ¹³C-labeled versions of (24R,28R)-fucosterol epoxide were synthesized. rsc.orgpsu.edu This synthesis required meticulous control over multiple stereocenters, highlighting the use of stereocontrolled synthesis to create epoxide intermediates for probing complex biological pathways. rsc.org

Advanced Analytical Characterization and Detection of Stigmasterol 24,28 Epoxide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural assignment of Stigmasterol-24,28-epoxide, providing detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of Stigmasterol-24,28-epoxide. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMBC - Heteronuclear Multiple Bond Correlation) experiments, the precise connectivity of atoms within the molecule can be established.

In a study of polyoxygenated stigmastane-type steroids, the structure of a related compound, 24,28-epoxy-3,6,23-trihydroxystigmastan-7-one, was elucidated using extensive NMR analysis. mdpi.com The ¹³C NMR spectrum is particularly informative for identifying the epoxide functionality. For Stigmasterol-24,28-epoxide, the carbons involved in the epoxide ring (C-24 and C-28) exhibit characteristic chemical shifts. For instance, in a related stigmastane (B1239390) epoxide, these carbons were observed at δC 69.3 ppm and 57.2 ppm. mdpi.com The formation of an epoxide results in an upfield shift of the involved carbon signals compared to their olefinic precursors.

The ¹H NMR spectrum provides information on the proton environment. Key signals include those for the angular methyl groups (H-18 and H-19), which are characteristic of the steroid backbone. mdpi.com Protons adjacent to the epoxide ring also show distinctive chemical shifts.

Table 1: Illustrative ¹³C NMR Chemical Shifts for the Epoxide Moiety in a Stigmastane Analogue mdpi.com

| Carbon Atom | Chemical Shift (δC, ppm) |

| C-24 | 69.3 |

| C-28 | 57.2 |

| Data is for 24,28-epoxy-3,6,23-trihydroxystigmastan-7-one as a representative example. |

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of Stigmasterol-24,28-epoxide and for obtaining structural information through fragmentation analysis. It is often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures. researchgate.netresearchgate.net

When coupled with LC, various ionization techniques can be employed. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective for the analysis of phytosterol oxidation products. researchgate.netubc.ca In APCI-MS, phytosterol oxides often ionize as [M+H-H₂O]⁺ and [M+H-2H₂O]⁺ species due to in-source fragmentation. ubc.ca Tandem mass spectrometry (MS/MS or MSⁿ) allows for stepwise fragmentation of a selected ion, providing detailed structural information. researchgate.net This technique can help to distinguish between different isomers. acs.org For example, the fragmentation pattern of the protonated stigmasterol (B192456) aziridine, a derivative, has been studied in detail to understand the cleavage pathways of the sterol backbone and side chain. acs.org

GC-MS is also widely used for the analysis of phytosterol oxides, although it typically requires a derivatization step to increase the volatility of the analytes. nih.govusask.ca This method allows for the identification of compounds based on their mass spectra by comparison with spectral libraries. nih.gov

Table 2: Common Ions Observed in Mass Spectrometry of Phytosterol Oxides ubc.ca

| Ion Species | Description |

| [M+H]⁺ | Protonated molecule |

| [M+H-H₂O]⁺ | Loss of one water molecule from the protonated molecule |

| [M+H-2H₂O]⁺ | Loss of two water molecules from the protonated molecule |

Chromatographic Methods for Isolation and Quantification

Chromatographic techniques are essential for the separation of Stigmasterol-24,28-epoxide from other related compounds and for its accurate quantification.

Gas chromatography (GC) is a high-resolution separation technique well-suited for the analysis of volatile and thermally stable compounds. For the analysis of stigmasterol epoxides, which are less volatile, a derivatization step, such as silylation, is typically required to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.gov

GC, particularly when using high-efficiency capillary columns, can separate different isomers of phytosterol oxides. slu.se The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the column. The retention time, the time it takes for a compound to elute from the column, is a characteristic feature used for identification. The use of retention indices, which compare the retention time of an analyte to that of a series of standards, can improve the reliability of identification. nih.gov GC coupled with mass spectrometry (GC-MS) provides both separation and structural identification, making it a powerful tool for analyzing complex mixtures of sterol oxides. nih.govmaxapress.com

Liquid chromatography (LC) offers a significant advantage over GC for the analysis of thermolabile and non-volatile compounds like Stigmasterol-24,28-epoxide, as it operates at milder temperatures and generally does not require derivatization. ubc.causask.ca Coupling LC with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and specific detection of MS.

Several ionization sources can be used in LC-MS for the analysis of phytosterol oxides:

Electrospray Ionization (ESI): While effective for polar compounds, ESI may show lower ionization efficiency for more hydrophobic molecules like sterol epoxides. ubc.canih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of less polar compounds and has been successfully used for various phytosterol oxidation products. researchgate.netresearchgate.netubc.ca It often produces protonated molecules that may undergo in-source fragmentation (loss of water). ubc.ca

Atmospheric Pressure Photoionization (APPI): APPI is another effective ionization technique for non-polar compounds and has shown similar ionization behavior to APCI for phytosterol oxides. ubc.ca

Both normal-phase and reversed-phase LC can be employed. Normal-phase LC has been used for the separation of phytosterol oxides, but can have long analysis times. researchgate.netubc.ca Reversed-phase LC, often using C18 columns, can offer shorter run times. ubc.ca

Table 3: Comparison of Ionization Techniques for LC-MS of Phytosterol Oxides researchgate.netubc.canih.gov

| Ionization Technique | Analyte Polarity Suitability | Common Ion Formation | Notes |

| ESI | More Polar | [M+H]⁺ | Lower efficiency for hydrophobic compounds. |

| APCI | Less Polar | [M+H-H₂O]⁺, [M+H-2H₂O]⁺ | Good for a wide range of phytosterol oxides. |

| APPI | Less Polar | Similar to APCI | Effective for non-polar analytes. |

Development and Application of Reference Standards for Quantitative Analysis

The accurate quantification of Stigmasterol-24,28-epoxide relies heavily on the availability and use of pure reference standards. nih.govacs.org A reference standard is a highly purified compound that is used to calibrate analytical instruments and to determine the concentration of the same compound in an unknown sample.

The synthesis of specific phytosterol oxides, including epoxides, allows for their full structural characterization and subsequent use as reference standards. acs.org These standards are crucial for both identification and quantification in complex matrices like food products or biological samples. nih.govacs.org

In quantitative analysis, an internal standard is often added to the sample at a known concentration. The ratio of the analytical signal of the target analyte to that of the internal standard is then used to calculate the concentration of the analyte. This method helps to correct for variations in sample preparation and instrument response. For the analysis of phytosterol oxides, compounds like 5α-cholestane or isotopically labeled analogues have been used as internal standards. nih.gov The development of synthesized phytosterol oxide reference standards and their deuterated forms has further improved the accuracy of quantitative methods. nih.gov

Mechanistic Biological Investigations of Stigmasterol 24,28 Epoxide in Non Human Systems

Elucidation of its Role in Sterol Dealkylation Processes

Insects, unlike vertebrates, cannot synthesize sterols de novo and must obtain them from their diet, which for phytophagous insects, largely consists of C-24 alkylated phytosterols (B1254722) like stigmasterol (B192456). avocadosource.comsci-hub.se These insects have evolved a metabolic pathway to dealkylate these plant sterols to produce cholesterol, an essential component for their cell membranes and a precursor for molting hormones. avocadosource.comeje.cz Stigmasterol-24,28-epoxide is a key intermediate in this dealkylation process.

Enzymatic Specificity and Substrate Recognition in C-24 Dealkylation

The conversion of phytosterols to cholesterol in insects involves a series of enzymatic reactions. avocadosource.com For stigmasterol, the dealkylation pathway includes the formation of stigmasterol-24,28-epoxide. eje.czu-tokyo.ac.jp Research using cell-free preparations from the midguts of silkworm larvae has shed light on the stereochemical requirements of the enzymes involved. nih.gov Specifically, studies have shown that out of four possible diastereomers, (24R,28R)-fucosterol epoxide and (24R,28S)-isofucosterol epoxide are converted to desmosterol (B1670304) by a lyase enzyme. nih.gov This suggests a high degree of enzymatic specificity. Similarly, only the (24R)-isomer of 24-methylenecholesterol (B1664013) 24,28-epoxide serves as a substrate for this enzyme. nih.gov The enzyme responsible for the cleavage of the fucosterol-24,28-epoxide, a related intermediate, is believed to be a cytochrome P450. biorxiv.org

The dealkylation pathway for major phytosterols like sitosterol (B1666911), campesterol (B1663852), and stigmasterol follows analogous steps, although it remains unclear whether a single enzyme or multiple enzymes catalyze the equivalent reactions for each sterol. nih.gov The entire process, from the initial dehydrogenation to the final reduction, highlights a sophisticated enzymatic machinery that recognizes and processes specific sterol structures.

Metabolic Significance in Insect Sterol Homeostasis

The dealkylation of phytosterols is a critical metabolic process for many insects, ensuring a steady supply of cholesterol for vital physiological functions. avocadosource.combiorxiv.org Stigmasterol-24,28-epoxide's role as an intermediate in the conversion of dietary stigmasterol makes it central to insect sterol homeostasis. eje.czu-tokyo.ac.jp The inability to perform this dealkylation can have significant consequences for insect development and reproduction. eje.cz

The pathway itself is well-established: stigmasterol is converted to fucosterol (B1670223), which is then epoxidized to form fucosterol-24,28-epoxide (an analogous epoxide to stigmasterol-24,28-epoxide). nih.gov This epoxide is then cleaved by a lyase to yield desmosterol, which is finally reduced to cholesterol. nih.gov This metabolic route underscores the importance of epoxide intermediates in bridging the structural gap between plant sterols and the essential cholesterol required by insects. The entire sequence of dealkylation is sometimes referred to as the "Ikekawa pathway". nih.gov

In Vitro Cellular and Molecular Interaction Studies

Beyond its metabolic role in insects, stigmasterol-24,28-epoxide and related phytosterol epoxides have been investigated for their effects on cellular processes and molecular targets in vitro.

Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

Derivatives of stigmasterol, including epoxides, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. smu.ac.zanih.gov In one study, 5,6-Epoxystigmast-22-en-3β-ol, a stigmasterol epoxide derivative, displayed improved cytotoxicity and selectivity against the MCF-7 breast cancer cell line with an EC50 value of 21.92 µM. smu.ac.zaresearchgate.net The parent compound, stigmasterol, was not toxic to the tested cell lines at the concentrations used. smu.ac.zaresearchgate.net This suggests that the modification of stigmasterol's functional groups, such as through epoxidation, can generate analogues with enhanced anticancer activity. smu.ac.zanih.gov

The antiproliferative effects of stigmasterol and its derivatives have been observed in various cancer models, including gastric and ovarian cancer. mdpi.comjbuon.com These compounds can inhibit the proliferation and colony formation of cancer cells. jbuon.com

Table 1: Cytotoxicity of Stigmasterol Derivatives

| Compound | Cell Line | EC50 (µM) |

|---|---|---|

| Stigmasterol | MCF-7, HCC70, MCF-12A | > 250 |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 | 21.92 |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 | 16.82 |

| Stigmast-5-ene-3β,22,23-triol | MCF-7 | 22.94 |

Data sourced from studies on stigmasterol derivatives against breast cancer cell lines. smu.ac.zaresearchgate.net

Induction of Apoptotic Pathways in Response to Epoxide Derivatives

The anticancer effects of stigmasterol derivatives are often linked to the induction of apoptosis, or programmed cell death. ontosight.ainih.gov Stigmasterol itself has been shown to induce apoptosis in melanoma and ovarian cancer cells. mdpi.comnih.gov This process is often mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.comjbuon.com

Furthermore, the activation of caspases, which are key executioners of apoptosis, is a common finding. mdpi.com For instance, stigmasterol treatment has been shown to increase the activity of cleaved caspase-3 and cleaved caspase-9. mdpi.com While direct studies on the apoptotic effects of stigmasterol-24,28-epoxide are less common, the known pro-apoptotic activity of its parent compound and other derivatives suggests that epoxide derivatives likely contribute to the induction of these cell death pathways. ontosight.aimdpi.com Research on stigmasterol has also indicated it can induce apoptosis through the upregulation of PARP activation. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxidized Stigmasterol Derivatives

The biological activity of oxidized phytosterols, including Stigmasterol-24,28-epoxide, is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific structural features influence the compound's interaction with biological systems. These investigations are crucial for understanding the mechanisms of action and predicting the potential bioactivity of related molecules.

Correlating Epoxide Position and Stereochemistry with Biological Response

The position and stereochemistry of the epoxide ring on the stigmasterol side chain are critical determinants of biological activity. The epoxide can occur at different locations, but the 24,28-epoxide is of particular interest. Furthermore, the three-dimensional arrangement of the atoms at the chiral centers, C-24 and C-28, gives rise to different stereoisomers, each potentially having a unique biological profile.

Research into the dealkylation of phytosterols in insects has provided valuable insights into the stereochemical requirements of enzymes that metabolize these compounds. For instance, studies in the silkworm have shown that specific stereoisomers of fucosterol 24,28-epoxide are preferentially metabolized. nih.gov It was found that out of four possible diastereomers, only the (24R,28R)-fucosterol epoxide and the (24R,28S)-isofucosterol epoxide served as effective substrates for the enzyme responsible for converting them into desmosterol. nih.gov This highlights the high degree of stereospecificity of the biological systems that interact with these epoxides.

While direct SAR studies on Stigmasterol-24,28-epoxide are not extensively detailed in the provided context, the principles derived from closely related compounds like fucosterol-24,28-epoxide are highly relevant. The chemical structure of Stigmasterol-24,28-epoxide features an epoxide ring between carbons 24 and 28 of the side chain. ontosight.ai It also possesses stereoisomerism at key positions, including the 3-beta orientation and the 22E configuration. ontosight.ai The precise spatial arrangement of the epoxide ring in relation to the rest of the molecule dictates how it fits into the active sites of enzymes and receptors, thereby influencing its biological effects.

Table 1: Stereochemical Influence on the Biological Conversion of Fucosterol Epoxides

| Epoxide Diastereomer | Substrate for Lyase Enzyme? | Product |

|---|---|---|

| (24R,28R)-Fucosterol Epoxide | Yes | Desmosterol |

| (24R,28S)-Isofucosterol Epoxide | Yes | Desmosterol |

| Other Diastereomers | No | Not applicable |

This table illustrates the stereospecificity of the enzymatic conversion of fucosterol epoxides, a process analogous to the potential metabolism of Stigmasterol-24,28-epoxide.

Comparative Bioactivity of Stigmasterol-24,28-epoxide with Other Phytosterol Oxidation Products

Stigmasterol-24,28-epoxide is one of many phytosterol oxidation products (POPs) that can form when plant sterols are exposed to heat, light, and oxygen. researchgate.net The biological activities of these various oxides can differ significantly. Common POPs include 7-ketophytosterols, 7-hydroxyphytosterols, and other epoxides like the 5,6-epoxysterols. researchgate.net

The structural similarity between phytosterols and cholesterol means they can undergo similar oxidation processes. acs.org However, the unique side chain of stigmasterol, with its double bond at C22-C23 and the potential for epoxidation at C24-C28, distinguishes its oxidation products from those of other phytosterols like campesterol and sitosterol. acs.orgpan.olsztyn.pl

Studies on various POPs have revealed a range of biological effects, including potential antitumor, antioxidant, and anti-inflammatory activities. ontosight.ai For example, research has suggested that certain phytosterol epoxides can inhibit the growth of cancer cells and induce apoptosis. ontosight.ai While the specific comparative bioactivity of Stigmasterol-24,28-epoxide is an area of ongoing research, the general activities of POPs provide a framework for its potential effects.

The biological effects of phytosterols and their oxidized derivatives are also influenced by their absorption and metabolism. The efficiency of phytosterol absorption is dependent on the structure of both the sterol nucleus and the side chain. pan.olsztyn.pl For instance, a more complex side chain at the C24 position can decrease absorption. pan.olsztyn.pl This suggests that the unique side chain of Stigmasterol-24,28-epoxide may influence its bioavailability and subsequent biological activity compared to other POPs with different side-chain structures.

Table 2: Comparison of Common Phytosterol Oxidation Products

| Phytosterol Oxidation Product | Common Site of Oxidation | Potential Biological Activities Mentioned in Research |

|---|---|---|

| Stigmasterol-24,28-epoxide | Side Chain (C24, C28) | Antitumor, Antioxidant, Anti-inflammatory |

| 7-Ketophytosterols | B-ring (C7) | Not specified in provided context |

| 7-Hydroxyphytosterols | B-ring (C7) | Not specified in provided context |

| 5,6-Epoxysterols | B-ring (C5, C6) | Not specified in provided context |

This table provides a simplified comparison of different phytosterol oxidation products based on their site of oxidation and general biological activities noted in the research.

Future Research Trajectories and Current Knowledge Gaps

Unexplored Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of stigmasterol (B192456) itself is a complex, multi-step process within the mevalonate (B85504) pathway in plants. mdpi.com It begins with the conversion of acetate (B1210297) to squalene, which is then cyclized to cycloartenol (B190886) and further modified to produce various sterols. mdpi.com Stigmasterol is ultimately formed through the desaturation of β-sitosterol. mdpi.com However, the precise enzymatic steps leading to the formation of the 24,28-epoxide ring on the stigmasterol side chain are not yet fully elucidated.

While the conversion of sitosterol (B1666911) to cholesterol in insects is known to proceed through a fucosterol-24,28-epoxide intermediate, the parallel pathway for stigmasterol in plants and other organisms requires more in-depth investigation. nih.goveje.cz The enzymes responsible for this specific epoxidation reaction have not been definitively identified and characterized. Key questions remain regarding the substrate specificity of these putative enzymes and the co-factors required for their catalytic activity. Future research should focus on identifying and characterizing the specific epoxidase(s) involved in the formation of stigmasterol-24,28-epoxide. This will likely involve a combination of genetic, biochemical, and proteomic approaches to isolate the enzyme and study its mechanism of action. Understanding these enzymatic mechanisms is crucial for comprehending how plants and other organisms modulate the production of this specific metabolite.

Advanced Synthetic Strategies for Stereospecific Isomers

The presence of multiple chiral centers in stigmasterol-24,28-epoxide means that it can exist in various stereoisomeric forms. ontosight.ai The biological activity of these isomers can differ significantly. Therefore, the development of advanced synthetic strategies to produce stereospecifically pure isomers is of paramount importance for detailed biological evaluation.

Current synthetic methods often result in mixtures of isomers, which complicates the interpretation of biological data. acs.org While some progress has been made in the stereoselective synthesis of other sterol epoxides, such as 24(S),25-epoxycholesterol, from starting materials like stigmasterol, these methods need to be adapted and refined for stigmasterol-24,28-epoxide. acs.orgacs.org Future research should focus on developing novel catalytic systems and synthetic routes that allow for the precise control of stereochemistry at the C-24 and C-28 positions. This will enable the synthesis of individual diastereomers in sufficient quantities for thorough biological testing, leading to a clearer understanding of the structure-activity relationships of this compound.

Development of Ultrasensitive Analytical Techniques for Low-Abundance Metabolites

Stigmasterol-24,28-epoxide is often present in biological systems at very low concentrations, making its detection and quantification a significant analytical challenge. researchgate.netresearchgate.net The analysis of such low-abundance metabolites is further complicated by the presence of a vast excess of other, more abundant sterols like cholesterol. biorxiv.org

Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools but may lack the required sensitivity and selectivity for routine analysis of stigmasterol-24,28-epoxide in complex biological matrices. nih.govmedrxiv.org Innovations in sample preparation, such as selective extraction and derivatization techniques, are needed to enrich the concentration of the target analyte and improve its ionization efficiency in mass spectrometry. researchgate.netmedrxiv.org The development of techniques like enzyme-assisted derivatization for sterol analysis (EADSA) shows promise but requires further optimization for this specific compound. researchgate.netmedrxiv.org Future efforts should be directed towards creating highly sensitive and specific analytical platforms, potentially incorporating novel mass spectrometry techniques or advanced separation technologies, to accurately measure trace levels of stigmasterol-24,28-epoxide and its various isomers. ugent.beamazonaws.com This will be crucial for pharmacokinetic studies and for understanding its subtle physiological roles.

Broader Ecological and Comparative Biological Investigations of Stigmasterol-24,28-epoxide Occurrence and Function

The occurrence of stigmasterol-24,28-epoxide has been identified in various organisms, including plants and insects. ontosight.airesearchgate.net In plants, it is suggested to play a role in defense mechanisms against pathogens and pests. ontosight.aiontosight.ai In the insect Spodoptera littoralis, it has been identified as a metabolite of stigmasterol. researchgate.net However, our understanding of its distribution across different species and its functional significance in a broader ecological context remains limited.

Future research should undertake comprehensive surveys to map the occurrence of stigmasterol-24,28-epoxide across a wider range of plant and animal species, as well as in different tissues and developmental stages. researchgate.net This will provide valuable insights into its evolutionary conservation and potential species-specific functions. Comparative biological studies are needed to investigate its role in various physiological processes, moving beyond its currently suggested role in plant defense. For instance, its potential involvement in developmental processes, signaling pathways, or as a precursor to other bioactive molecules in different organisms warrants exploration. Such investigations will help to unravel the full spectrum of biological activities of this intriguing compound and its importance in the natural world.

Q & A

Q. How can cross-disciplinary approaches (e.g., metabolomics + molecular docking) elucidate Stigmasterol-24,28-epoxide’s bioactivity mechanisms?

- Methodological Answer :

- Integrated Workflow :

Perform untargeted metabolomics (GC-MS) on treated cells to identify altered pathways.

Dock Stigmasterol-24,28-epoxide into predicted targets (e.g., lipid rafts, GPCRs) using AutoDock Vina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.